molecular formula C22H19NO2S2 B2463712 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034400-60-5

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2463712
CAS No.: 2034400-60-5
M. Wt: 393.52
InChI Key: FZEMXIDFTKWCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H19NO2S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-Parkinson's Activity

A study focused on the synthesis of novel acetamide derivatives, including those structurally related to the compound , explored their potential anti-Parkinson's activity. Through a series of chemical reactions, these compounds were prepared and evaluated using in vitro and in vivo methods. Among them, certain derivatives exhibited significant anti-Parkinson's activity, highlighting the potential of these compounds in the development of new therapeutic agents for Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Co-crystal Formation and Structural Analysis

Another research area involves the structural study of co-crystals formed by similar acetamide derivatives with aromatic diols. These studies provide insights into the molecular interactions and crystal packing of such compounds, which are crucial for understanding their physicochemical properties and potential pharmaceutical applications (Karmakar, Kalita, & Baruah, 2009).

Design and Synthesis for Enhanced Biological Activity

Research on the design and synthesis of N-methyl acetamide derivatives, including those resembling the compound , has been conducted to explore their potential biological activities. These studies involve chemical modifications to improve the efficacy and selectivity of the compounds for targeted biological receptors, demonstrating the versatility of acetamide derivatives in drug development (Yang Jing, 2010).

Inhibition of Aminopeptidase N and Anti-Angiogenic Activity

The compound N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, with implications for anti-angiogenic activity. This discovery points to the potential use of similar acetamide derivatives in cancer therapy, where inhibiting angiogenesis can limit tumor growth and metastasis (Lee, Shim, Jung, Lee, & Kwon, 2005).

Catalytic Applications and Methodology Development

Studies have also explored the use of acetamide derivatives in catalysis, such as in the one-pot synthesis of complex organic molecules. These applications demonstrate the utility of acetamide compounds in organic synthesis, providing efficient and environmentally friendly methodologies for producing a wide range of chemical products (Mokhtary & Torabi, 2017).

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S2/c24-21(13-17-7-3-6-16-5-1-2-8-19(16)17)23-15-22(25,18-10-12-26-14-18)20-9-4-11-27-20/h1-12,14,25H,13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEMXIDFTKWCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.